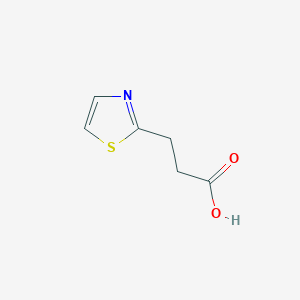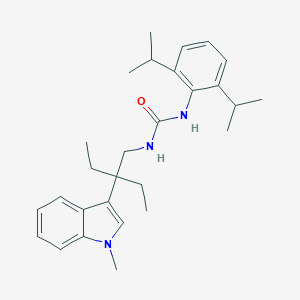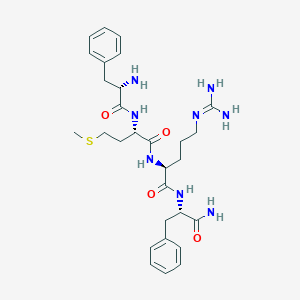
2-(4-Methylpiperazin-1-yl)pyrimidine
説明
2-(4-Methylpiperazin-1-yl)pyrimidine is a chemical compound that is part of a larger family of pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
The synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . In another study, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease .Molecular Structure Analysis
The molecular structure of 2-(4-Methylpiperazin-1-yl)pyrimidine is characterized by the presence of a pyrimidine core, a common feature in many biologically active compounds . The pyrimidine core can be replaced with a pyridine ring without a dramatic loss of the binding affinity .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Methylpiperazin-1-yl)pyrimidine are characterized by nucleophilic aromatic substitution reactions. The highly electron-deficient character of the pyrimidine ring makes it a suitable candidate for such reactions . In addition, the reaction of 2,4-dichloropyrimidines with N-methylpiperazine gives 2,4-bis-(4’-methylpiperazin-1’-yl)pyrimidine .科学的研究の応用
1. Role in Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including 2-(4-Methylpiperazin-1-yl)pyrimidine derivatives, have been synthesized as ligands for the histamine H4 receptor. These compounds, particularly 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have shown potential in vitro potency and in vivo anti-inflammatory and antinociceptive activities, suggesting a role in pain management (Altenbach et al., 2008).
2. Potential in Alzheimer's Disease Treatment
A class of 2,4-disubstituted pyrimidines, including 2-(4-methylpiperazin-1-yl)pyrimidine derivatives, has been evaluated as dual cholinesterase and amyloid-β-aggregation inhibitors. This suggests their potential application in treating Alzheimer's Disease (Mohamed et al., 2011).
3. Imaging of IRAK4 Enzyme in Neuroinflammation
N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a derivative, has been synthesized for potential use as a PET agent in imaging the IRAK4 enzyme, relevant in neuroinflammation studies (Wang et al., 2018).
4. Antitumor Activities
Certain 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, which include 2-(4-methylpiperazin-1-yl)pyrimidine, have demonstrated significant antitumor activities against human cancer cell lines, suggesting their potential in cancer therapy (Guo et al., 2012).
5. CB2 Cannabinoid Receptor Ligands
Novel oxazolo[5,4-d]pyrimidines, including derivatives of 2-(4-Methylpiperazin-1-yl)pyrimidine, have been identified as CB2 cannabinoid receptor ligands. These compounds have shown binding affinity in the nanomolar range and selectivity over CB1 receptors, with potential implications in medicinal chemistry (Tuo et al., 2018).
6. Histamine H3 Receptor Ligands
Compounds containing 2-(4-methylpiperazin-1-yl)pyrimidine have been synthesized and tested for binding affinity to human histamine H3 receptors, indicating their potential in developing treatments targeting this receptor system (Sadek et al., 2014).
作用機序
While the exact mechanism of action of 2-(4-Methylpiperazin-1-yl)pyrimidine is not fully understood, it is known that pyrimidine derivatives can have various biological activities. For example, some 2-aminopyrimidine derivatives have been found to display moderate acetylcholinesterase inhibitory activities in vitro .
Safety and Hazards
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-9/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWNBGPUPDPECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438161 | |
| Record name | 2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)pyrimidine | |
CAS RN |
145208-86-2 | |
| Record name | 2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)






![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)



